Pirarubicin

Content Navigation

Doxorubicin's P-gp efflux and cardiotoxicity restrict effective dosing in resistant tumors. Pirarubicin overcomes these limitations: • Up to 3.4-fold greater potency in doxorubicin-resistant cell lines (ECC1, HEC1B). • 10-fold faster intracellular uptake as HPMA conjugate payload. • Enables stable 100-125 nm nanosuspensions via fatty-acid conjugation, avoiding toxic co-solvents.

CAS Number

Product Name

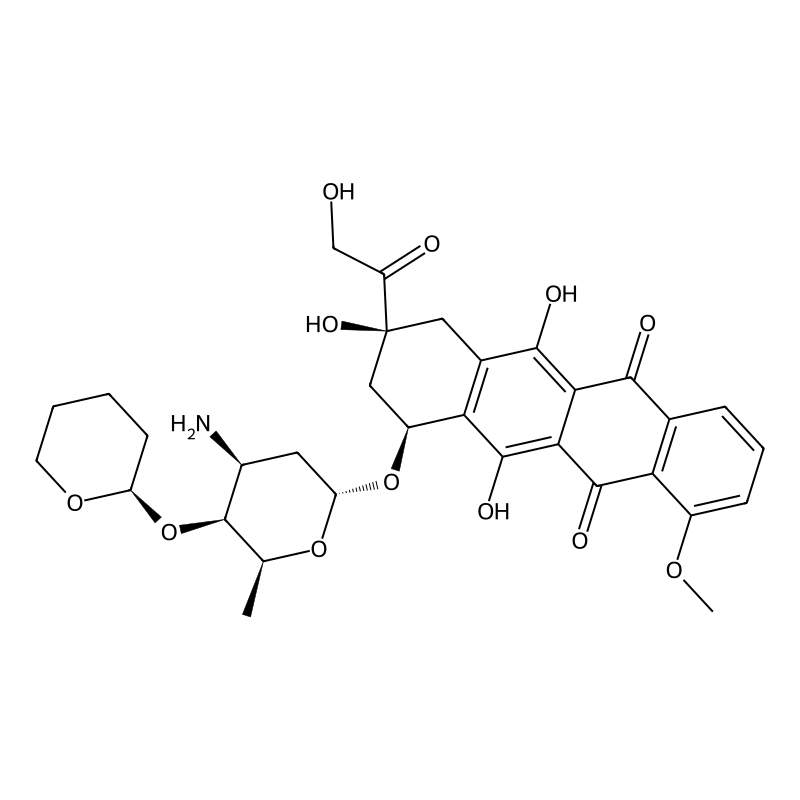

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Pirarubicin (4'-O-tetrahydropyranyldoxorubicin) is a semi-synthetic anthracycline antibiotic and topoisomerase II inhibitor. Structurally differentiated from doxorubicin by the addition of a tetrahydropyranyl group, pirarubicin exhibits significantly higher lipophilicity. This structural modification fundamentally alters its pharmacokinetic profile, enabling more rapid intracellular uptake and altering its susceptibility to P-glycoprotein-mediated efflux. For procurement professionals and formulation scientists, pirarubicin serves as a critical active pharmaceutical ingredient (API) when developing advanced drug delivery systems, polymer conjugates, or therapeutic regimens where the cumulative cardiotoxicity and multidrug resistance (MDR) limitations of standard doxorubicin must be bypassed [1].

Research Fit

Substituting pirarubicin with the more common and often less expensive doxorubicin frequently leads to failure in both clinical efficacy and advanced formulation stability. Doxorubicin is highly susceptible to P-glycoprotein (P-gp) efflux, rendering it ineffective in multidrug-resistant (MDR) cell lines. Furthermore, doxorubicin's severe cumulative cardiotoxicity limits its lifetime dosing. In contrast, pirarubicin's enhanced lipophilicity drives rapid cellular internalization that can partially overcome efflux mechanisms, demonstrating up to 3.4-fold higher potency in specific doxorubicin-resistant models[1]. Additionally, pirarubicin's unique chemical structure makes it highly amenable to fatty-acid modification (e.g., palmitic acid conjugation) for the synthesis of stable, 100–125 nm nanosuspensions—a processability metric where unmodified doxorubicin often requires more complex and toxic co-solvents [2].

Substitution Risk

Potency in Doxorubicin-Resistant Cells

In comparative in vitro assays utilizing an ATP chemosensitivity model across a panel of gynecologic cancer cell lines, pirarubicin demonstrated significantly higher efficacy than doxorubicin in resistant phenotypes. Using an IC50 cutoff of 0.2 µg/mL, four cell lines (ECC1, HEC1B, BG1, and SKOV3) were classified as resistant to doxorubicin. In these specific resistant lines, pirarubicin was 3.4 ± 0.4 times more potent than doxorubicin (P = 0.05) [1].

| Evidence Dimension | In vitro cytotoxicity (IC50 potency ratio) |

| Target Compound Data | Pirarubicin (3.4x higher potency) |

| Comparator Or Baseline | Doxorubicin (Baseline) |

| Quantified Difference | 3.4 ± 0.4-fold increase in potency |

| Conditions | ATP chemosensitivity assay in doxorubicin-resistant gynecologic cancer cell lines (ECC1, HEC1B, BG1, SKOV3) |

Justifies the procurement of pirarubicin for research and therapeutic development targeting multidrug-resistant (MDR) cancers where standard anthracyclines fail.

Cellular Uptake with Polymer Conjugates

The addition of the tetrahydropyranyl group in pirarubicin substantially increases its lipophilicity, leading to pronounced cellular uptake compared to doxorubicin. When conjugated to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers to evaluate macromolecular prodrug delivery, the pirarubicin conjugate (P-THP) exhibited approximately 10 times greater cellular uptake during a 240-minute incubation period in SUIT2 cells compared to the doxorubicin conjugate (P-DOX) [1].

| Evidence Dimension | Cellular uptake rate of polymer-drug conjugates |

| Target Compound Data | P-THP (Pirarubicin conjugate) |

| Comparator Or Baseline | P-DOX (Doxorubicin conjugate) |

| Quantified Difference | ~10-fold greater cellular uptake |

| Conditions | 240-minute incubation in human pancreatic tumor (SUIT2) cells |

Validates pirarubicin as a highly effective payload for polymer-based nanomedicines and prodrugs where rapid intracellular accumulation is a critical performance metric.

Formulation for Albumin-Stabilized Nanosuspensions

Pirarubicin's structure facilitates efficient hydrophobic modification, a critical requirement for advanced nanoparticle formulation. When synthesized into palmitic acid-modified pirarubicin (pal-THP), the compound successfully formed highly loaded nanosuspensions via an antisolvent precipitation technique. Using bovine serum albumin (BSA) as a stabilizer, the resulting pal-THP nanoparticles achieved an optimal, uniform size distribution of 104 nm (range 100–125 nm), which is highly suitable for exploiting the enhanced permeation and retention (EPR) effect in solid tumors[1].

| Evidence Dimension | Nanoparticle size and formulation stability |

| Target Compound Data | pal-THP nanosuspensions (104 nm) |

| Comparator Or Baseline | Unmodified or poorly soluble anthracyclines requiring toxic co-solvents |

| Quantified Difference | Achieved stable 100-125 nm size distribution without complex toxic excipients |

| Conditions | Antisolvent precipitation using 80 µM pal-THP and 80 µM BSA |

Proves pirarubicin's superior processability for manufacturing next-generation lipid-hybrid or albumin-stabilized nanotherapeutics.

Reduced Clinical Cardiotoxicity

A primary driver for selecting pirarubicin over doxorubicin is its improved safety profile regarding cardiac tissue. In clinical evaluations of adults with non-Hodgkin lymphoma, pirarubicin was shown to be less cardiotoxic than doxorubicin, specifically demonstrating a reduced risk of arrhythmia (9% for pirarubicin versus 14% for doxorubicin) [1].

| Evidence Dimension | Incidence of treatment-induced arrhythmia |

| Target Compound Data | Pirarubicin (9% risk) |

| Comparator Or Baseline | Doxorubicin (14% risk) |

| Quantified Difference | 5% absolute reduction in arrhythmia risk |

| Conditions | Clinical evaluation in adults treated for non-Hodgkin lymphoma |

Provides the clinical and toxicological justification for prioritizing pirarubicin in regimens where cumulative anthracycline cardiotoxicity is a limiting factor.

API for MDR-Targeted Chemotherapy

Due to its 3.4-fold higher potency in specific doxorubicin-resistant cell lines (e.g., ECC1, HEC1B), pirarubicin is the preferred anthracycline for developing treatments aimed at overcoming P-glycoprotein-mediated multidrug resistance [1].

Payload for Polymer Conjugates & Prodrugs

Pirarubicin's rapid cellular internalization kinetics—demonstrating up to 10 times greater uptake than doxorubicin when conjugated to HPMA copolymers—makes it a highly effective payload for macromolecular prodrugs requiring fast intracellular release and accumulation [2].

Albumin-Stabilized Nanoparticle Synthesis

The compound's amenability to fatty-acid modification (e.g., forming pal-THP) allows formulation scientists to manufacture stable, 100–125 nm nanosuspensions via simple antisolvent precipitation, avoiding the toxic co-solvents typically required for other lipophilic drugs [3].

Application Fit Matrix

References

- [1] Comparative evaluation of pirarubicin and adriamycin in gynecologic cancer cell lines. Gynecologic Oncology.

- [2] Pronounced Cellular Uptake of Pirarubicin versus That of Other Anthracyclines: Comparison of HPMA Copolymer Conjugates of Pirarubicin and Doxorubicin. Molecular Pharmaceutics.

- [3] Preparation and in Vitro Characterization of Fatty-Acid Modified Pirarubicin Nanosuspensions Stabilized by Albumin. Chemical and Pharmaceutical Bulletin.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DB - Anthracyclines and related substances

L01DB08 - Pirarubicin

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

Wikipedia

2: Vautravers C, Rat P, Cercueil JP, Moreau T, Horiot JC, Chauffert B. Hepatocellular carcinoma presenting as paraneoplastic myasthenia gravis. Eur J Intern Med. 2008 Dec;19(8):e86-7. Epub 2008 Jun 10. PubMed PMID: 19046712.

3: Tanaka T, Toujima S, Utsunomiya T, Yukawa K, Umesaki N. Experimental characterization of recurrent ovarian immature teratoma cells after optimal surgery. Oncol Rep. 2008 Jul;20(1):13-23. PubMed PMID: 18575713.

4: Qiao BM, Sun G, Tang Y, Chang JW, Wang WC, Ma TX. [Overexpression of PTEN gene inhibits proliferation of bladder transitional carcinoma cell line EJ]. Zhonghua Zhong Liu Za Zhi. 2007 Apr;29(4):262-5. Chinese. PubMed PMID: 17760251.

5: Wu XX, Zeng Y, Jin XH, Kakehi Y. Enhanced susceptibility of adriamycin-treated human renal cell carcinoma cells to lysis by peripheral blood lymphocytes and tumor infiltrating lymphocytes. Oncol Rep. 2007 Aug;18(2):353-9. PubMed PMID: 17611656.

6: Benoit L, Favoulet P, Ortega-Deballon P, Cheynel N, Anusca A, Bamourou D, Bonnetain F, Rat P, Favre JP, Chauffert B. Attempts to improve locoregional chemotherapy for the prevention of colonic cancer liver metastasis in the rat. Gastroenterol Clin Biol. 2006 Aug-Sep;30(8-9):1019-25. PubMed PMID: 17075453.

7: Lu YF, Zeng J, Liao QH, Lin J, Huang Y, Chen JQ, Tian L, Xie NC. [Comparative study on clinical effect of postoperative arterial infusion chemotherapy and systemic chemotherapy in gastric cancer]. Zhonghua Wei Chang Wai Ke Za Zhi. 2006 Jul;9(4):317-9. Chinese. PubMed PMID: 16886113.

8: Kokawa K, Mabuchi Y, Tanaka K, Yagi S, Utsunomiya T, Oba N, Yata C, Umesaki N. Apoptosis in cervical cancer after balloon-occluded arterial infusion of anticancer drugs. Anticancer Res. 2006 Mar-Apr;26(2B):1413-8. PubMed PMID: 16619552.

9: Tanaka T, Bai T, Yukawa K, Umesaki N. Optimal combination chemotherapy and chemoradiotherapy with etoposide for advanced cervical squamous cancer cells in vitro. Oncol Rep. 2006 Apr;15(4):939-47. PubMed PMID: 16525683.

10: Greish K, Nagamitsu A, Fang J, Maeda H. Copoly(styrene-maleic acid)-pirarubicin micelles: high tumor-targeting efficiency with little toxicity. Bioconjug Chem. 2005 Jan-Feb;16(1):230-6. PubMed PMID: 15656596.

Explore Compound Types

O4Si-4